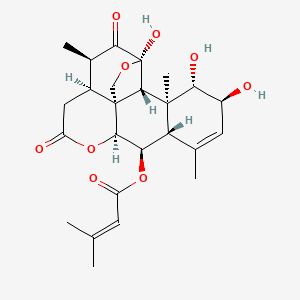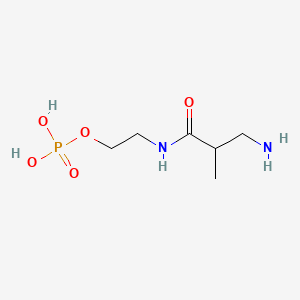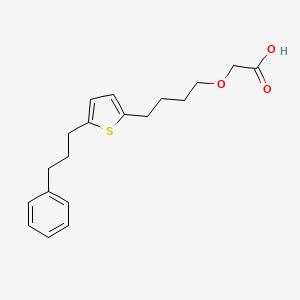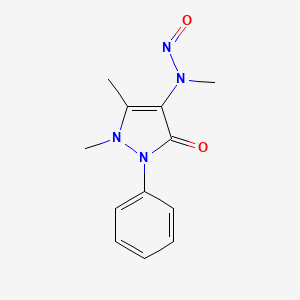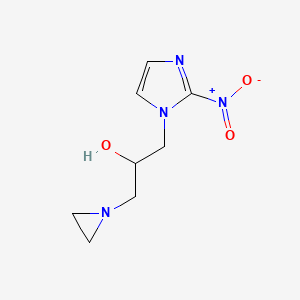
1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- is a complex organic compound characterized by the presence of an imidazole ring, an ethanol group, an aziridinylmethyl group, and a nitro group
Preparation Methods
The synthesis of 1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- typically involves multi-step organic reactions. The synthetic routes may include the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Ethanol Group: The ethanol group can be introduced via a nucleophilic substitution reaction using an appropriate alcohol derivative.
Addition of the Aziridinylmethyl Group: The aziridinylmethyl group can be added through a nucleophilic substitution reaction involving aziridine and a suitable alkylating agent.
Nitration: The nitro group can be introduced through a nitration reaction using nitric acid and sulfuric acid under controlled conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
Chemical Reactions Analysis
1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Addition: Addition reactions can occur at the double bonds or other reactive sites within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which 1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- exerts its effects involves interactions with molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The nitro group can participate in redox reactions, affecting cellular processes. The aziridinylmethyl group can form covalent bonds with nucleophiles, leading to the modification of biomolecules.
Comparison with Similar Compounds
1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- can be compared with other similar compounds, such as:
1H-Imidazole-1-ethanol,2-nitro-: Lacks the aziridinylmethyl group, resulting in different chemical properties and reactivity.
1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-: Lacks the nitro group, affecting its redox behavior and biological activity.
1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-methyl-5-nitro-: Contains an additional methyl group, influencing its steric and electronic properties.
The uniqueness of 1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88876-88-4 |
|---|---|
Molecular Formula |
C8H12N4O3 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
1-(aziridin-1-yl)-3-(2-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C8H12N4O3/c13-7(5-10-3-4-10)6-11-2-1-9-8(11)12(14)15/h1-2,7,13H,3-6H2 |
InChI Key |
OEWYWFJWBZNJJG-UHFFFAOYSA-N |
SMILES |
C1CN1CC(CN2C=CN=C2[N+](=O)[O-])O |
Canonical SMILES |
C1CN1CC(CN2C=CN=C2[N+](=O)[O-])O |
Key on ui other cas no. |
88876-88-4 |
Synonyms |
1-(2-nitro-1-imidazolyl)-3-aziridino-2-propanol NSC 347503 NSC-347503 RSU 1069 RSU-1069 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


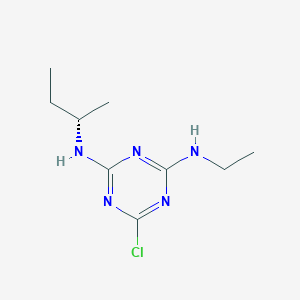
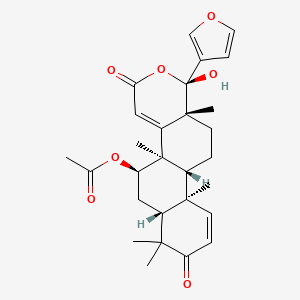
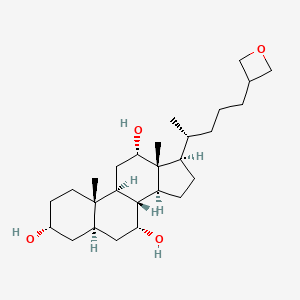
![(3S)-2-[[9-[(2R,3R,4S,5R)-5-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B1211472.png)

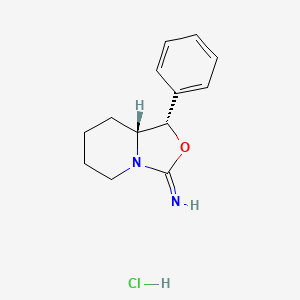

![7-[(1R,2R,3R)-2-[(3R)-3,7-dihydroxy-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1211478.png)
